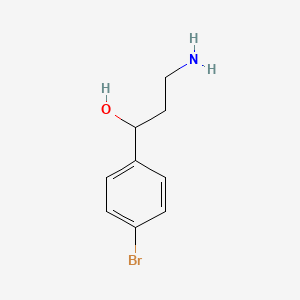

3-Amino-1-(4-bromophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWDVKVULHKPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634915-13-2 | |

| Record name | 3-amino-1-(4-bromophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 4 Bromophenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For 3-Amino-1-(4-bromophenyl)propan-1-ol, the analysis reveals several strategic bond disconnections that suggest plausible forward synthetic routes. The primary disconnections involve the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that form the core structure of the molecule.

Carbon-Carbon Bond Forming Strategies

A logical C-C disconnection is between the benzylic carbon (C1) and the adjacent carbon (C2). This approach simplifies the molecule into a 4-bromobenzaldehyde (B125591) precursor and a two-carbon synthon containing the amino group.

Disconnection (a): C1-C2 Bond: This disconnection leads to a 4-bromophenyl carbonyl synthon (1 ) and a 2-aminoethyl anion synthon (2 ). The synthetic equivalent for 1 is 4-bromobenzaldehyde. A practical synthetic equivalent for the nucleophilic synthon 2 could be derived from nitroethane or acetonitrile. For instance, the reaction of 4-bromobenzaldehyde with the anion of nitroethane in a Henry reaction would yield a nitro alcohol, which can be subsequently reduced to the target amino alcohol.

Another viable C-C disconnection targets the bond between C2 and C3.

Disconnection (b): C2-C3 Bond: This strategy leads to a 2-(4-bromophenyl)-2-hydroxyethyl synthon (3 ) and an aminomethyl synthon (4 ). A synthetic equivalent for 3 could be 2-bromo-1-(4-bromophenyl)ethan-1-ol, while a source for the aminomethyl anion could be nitromethane.

Carbon-Nitrogen Bond Forming Strategies

The most direct retrosynthetic disconnection involves breaking the C-N bond at C3. This is a common and often highly effective strategy for synthesizing amines.

Disconnection (c): C3-N Bond: This disconnection yields an electrophilic 3-carbon propanol (B110389) chain attached to the bromophenyl ring (5 ) and a nucleophilic ammonia (B1221849) equivalent (6 ). The synthetic equivalent for 5 could be a precursor like 1-(4-bromophenyl)prop-2-en-1-ol (B8390399) or a derivative with a leaving group at the C3 position, such as 3-bromo-1-(4-bromophenyl)propan-1-ol. The forward synthesis would involve a nucleophilic substitution or amination reaction. A more practical approach involves the reduction of a nitrile or an azide. For example, starting from 1-(4-bromophenyl)-3-hydroxypropan-1-one, conversion of the hydroxyl group to a leaving group, followed by substitution with cyanide and subsequent reduction, would yield the target amine. Alternatively, reductive amination of a corresponding keto-aldehyde or keto-ester is a powerful method. masterorganicchemistry.comorganic-chemistry.org

Classical Synthetic Approaches and Reaction Optimization

Based on the retrosynthetic analysis, several classical multi-step synthetic routes can be designed. These routes often involve functional group interconversions (FGIs) and may require the use of protecting groups to ensure selectivity.

Multi-Step Synthesis via Functional Group Interconversions

A plausible and efficient synthesis starting from commercially available 4-bromoacetophenone demonstrates the power of functional group interconversions. solubilityofthings.comfiveable.meub.edu

Route 1: Synthesis via Nitrile Reduction

Mannich Reaction: 4-Bromoacetophenone can be subjected to a Mannich reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine (B145610) hydrochloride) to form a β-aminoketone. Subsequent elimination can yield 1-(4-bromophenyl)prop-2-en-1-one.

Cyanide Addition: Conjugate addition of a cyanide source (e.g., NaCN) to the α,β-unsaturated ketone would produce 3-cyano-1-(4-bromophenyl)propan-1-one.

Dual Reduction: The final step involves the simultaneous reduction of the ketone and the nitrile. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding this compound. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation could also be employed, though it may require optimization to avoid side reactions. wikipedia.org

Route 2: Synthesis via Nitro Compound Reduction

Henry Reaction: 4-Bromobenzaldehyde can be reacted with nitroethane in the presence of a base to form 1-(4-bromophenyl)-2-nitropropan-1-ol.

Reduction: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acid (e.g., Fe/HCl). rasayanjournal.co.in This route directly establishes the required stereochemistry at C1 and C2 if an asymmetric Henry reaction is employed.

Application of Protecting Group Strategies in Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, such as the amine and hydroxyl groups in the target compound, protecting groups are often essential to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The amine group, being nucleophilic, can interfere with reactions targeting other parts of the molecule.

Protecting the amino group as a carbamate (B1207046) is a common and effective strategy. organic-chemistry.orgmasterorganicchemistry.com Carbamates reduce the nucleophilicity of the amine and are stable to a wide range of reaction conditions, yet they can be removed selectively when needed. researchgate.net The two most widely used amine protecting groups in this class are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). total-synthesis.comnbinno.comchemistrysteps.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). It is highly stable under basic, hydrogenolytic, and nucleophilic conditions but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). chemistrysteps.comacs.orgnumberanalytics.com This orthogonality makes it extremely useful in complex syntheses. nbinno.com

Benzyloxycarbonyl (Cbz) Group: The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl). commonorganicchemistry.com It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). total-synthesis.comorganic-chemistry.org This deprotection method is mild and efficient, releasing the free amine along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Stable To | Cleavage Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Bases, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl) acs.org |

| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl | Acids, Bases | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comorganic-chemistry.org |

Process Optimization for Enhanced Chemical Yields and Selectivity

Achieving high chemical yields and stereoselectivity is a primary goal in the synthesis of chiral molecules like this compound. A common and effective route to such 1,3-amino alcohols is the stereoselective reduction of the corresponding β-aminoketone, 3-amino-1-(4-bromophenyl)propan-1-one. Process optimization focuses on manipulating reaction parameters to maximize the formation of the desired stereoisomer while minimizing byproducts.

Key parameters that are typically optimized include the choice of reducing agent, catalyst system, solvent, temperature, and pressure. For achieving high enantioselectivity, asymmetric reduction methods, particularly catalytic asymmetric hydrogenation, are employed.

Catalyst and Ligand: In rhodium-catalyzed asymmetric hydrogenation, the choice of the chiral phosphine (B1218219) ligand is crucial for inducing stereoselectivity. thieme-connect.de Different ligands can lead to opposite enantiomers of the product alcohol. nih.gov

Solvent: The solvent can significantly influence both the reaction rate and the stereochemical outcome. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used in these hydrogenations.

Temperature and Pressure: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate. Hydrogen pressure is another critical variable that can affect the efficiency of the catalytic cycle.

Additives: The addition of bases or other additives can be essential for the catalytic activity and selectivity, particularly when the β-aminoketone substrate is used as a hydrochloride salt. lookchem.com

Table 2: Parameters for Optimization of β-Aminoketone Asymmetric Reduction

| Parameter | Variable | Effect on Yield and Selectivity |

|---|---|---|

| Catalyst System | Metal (e.g., Rh, Ru, Ir), Chiral Ligand | Primary determinant of enantioselectivity (ee) and diastereoselectivity (dr). |

| Solvent | Methanol, Ethanol, Dichloromethane, etc. | Affects catalyst solubility, activity, and can influence stereochemical outcome. |

| Temperature | Typically ranges from 0°C to 80°C | Impacts reaction rate and can affect selectivity; lower temperatures often improve ee. |

| Hydrogen Pressure | 1 to 100 atm | Influences reaction kinetics; higher pressure can increase rate but may affect selectivity. |

| Substrate/Catalyst Ratio | 100:1 to 10000:1 | Affects process efficiency and cost; lower catalyst loading is desirable. |

Modern Synthetic Protocols and Sustainable Chemistry Initiatives

Recent advancements in chemical synthesis have been driven by the dual goals of increasing efficiency and promoting environmental sustainability. These principles have led to the development of novel catalytic systems, continuous processing technologies, and greener reaction media for the synthesis of complex molecules like this compound.

Catalytic Synthesis Methods

Modern organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity. For the preparation of chiral 1,3-amino alcohols, several powerful catalytic methods have emerged.

Transition-Metal-Catalyzed Asymmetric Hydrogenation: As mentioned in the process optimization section, the asymmetric hydrogenation of β-aminoketones is a premier method for producing chiral amino alcohols. Catalysts based on rhodium, ruthenium, and iridium, paired with a vast library of chiral phosphine ligands, can deliver products with exceptionally high enantiomeric excess (ee). thieme-connect.deresearchgate.net

Copper-Catalyzed Asymmetric Hydroamination: This method provides a direct route to chiral amines and amino alcohols from alkenes. For 1,3-amino alcohols, copper-hydride catalysts combined with chiral ligands can mediate the hydroamination of unprotected allylic alcohols, yielding the target structures with excellent regio- and enantioselectivity. nih.govnih.gov This approach is highly atom-economical as it directly adds an N-H bond across a C=C double bond.

Palladium-Catalyzed C-H Amination: This strategy involves the direct functionalization of a C-H bond, a transformative approach in synthesis. For creating 1,3-amino alcohol motifs, intramolecular allylic C-H amination reactions catalyzed by palladium complexes have been developed. This allows for the conversion of simple alcohol precursors into cyclic carbamates, which are direct precursors to the desired syn-1,3-amino alcohols. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a powerful technology for pharmaceutical manufacturing. asynt.com This approach offers significant advantages in terms of safety, efficiency, and scalability. seqens.comhelgroup.com

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates can be greatly improved using continuous processing for several reasons: researchgate.net

Enhanced Safety: The small reactor volumes mean that only a small quantity of material is reacting at any given time, minimizing the risks associated with highly reactive reagents or exothermic reactions. helgroup.com

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. mt.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat exchange and rapid mixing, which can accelerate reactions and suppress side product formation. researchgate.net

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. seqens.com

For the synthesis of this compound, a multi-step sequence involving protection, C-C bond formation, and reduction could be telescoped into a continuous flow system, potentially eliminating the need for isolating and purifying intermediates. nih.gov

Solvent-Free and Environmentally Conscious Synthetic Methodologies

Green chemistry initiatives aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in the solid state can dramatically reduce waste and simplify purification. For example, the synthesis of β-amino alcohols has been achieved under solvent-free conditions by reacting epoxides with amines, sometimes with the aid of a catalyst. tandfonline.comresearchgate.nettandfonline.com This approach is highly atom-economical and aligns with green chemistry principles.

Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO₂ is a key green strategy. The synthesis of β-amino alcohols via the aminolysis of epoxides has been successfully demonstrated in water, avoiding the need for any additional catalyst. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route to chiral molecules. rsc.org Enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amino alcohols, several biocatalytic methods are available:

Ketoreductases (KREDs): These enzymes can reduce prochiral ketones to chiral alcohols with very high enantioselectivity. nih.gov

Amine Dehydrogenases (AmDHs): Engineered AmDHs can perform the asymmetric reductive amination of ketones using ammonia as the amine source, providing a direct and atom-economical route to chiral amines and amino alcohols. frontiersin.orgfrontiersin.org

Enzyme Cascades: Combining multiple enzymes in a single pot can create efficient synthetic cascades. For instance, a transketolase and a transaminase have been coupled in a continuous-flow microreactor to produce chiral amino-alcohols from simple starting materials. nih.govucl.ac.uk

These environmentally conscious approaches are becoming increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals.

Stereoselective Synthesis and Chiral Control in 3 Amino 1 4 Bromophenyl Propan 1 Ol Production

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 3-Amino-1-(4-bromophenyl)propan-1-ol, this involves the creation of the two stereocenters at positions 1 and 3 with a specific absolute configuration (R or S). Several powerful strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One common approach involves the use of chiral oxazolidinones, popularized by David A. Evans. In a hypothetical application to the synthesis of this compound, a chiral oxazolidinone could be acylated with a suitable propionyl derivative. The resulting imide can then undergo a diastereoselective aldol-type condensation with 4-bromobenzaldehyde (B125591). The chiral auxiliary shields one face of the enolate, directing the approach of the aldehyde to create the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired enantiomer of this compound.

Another example involves the use of pseudoephedrine as a chiral auxiliary. When pseudoephedrine is used, it can direct the alkylation of an enolate, establishing the stereocenter at the carbon bearing the amino group. Subsequent transformations would then be required to introduce the hydroxyl group with the desired stereochemistry.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the principles of these well-established methods are broadly applicable. A study on the diastereoselective three-component synthesis of β-amino carbonyl compounds utilized (-)-phenylmenthol as a chiral auxiliary, achieving good yield and selectivity in a related system. nih.gov This suggests that similar auxiliaries could be effective for the target molecule.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts in asymmetric transformations. For the synthesis of this compound, an organocatalytic asymmetric Mannich reaction could be envisioned. This would involve the reaction of a ketone or aldehyde with 4-bromobenzaldehyde and an amine source in the presence of a chiral organocatalyst. The catalyst would facilitate the formation of a chiral enamine or enolate intermediate, which would then react with an imine generated in situ to form the β-amino carbonyl precursor of the target molecule with high enantioselectivity. Subsequent reduction of the carbonyl group would yield the desired 1,3-amino alcohol.

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are powerful catalysts for a wide range of asymmetric transformations. The asymmetric hydrogenation of a β-amino ketone precursor, 3-amino-1-(4-bromophenyl)propan-1-one, is a promising route. Chiral ruthenium or rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are known to be highly effective for the enantioselective reduction of ketones.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | β-amino ketone | β-amino alcohol | >90% | General literature |

| Rh-DuanPhos | α-iminoketone | vicinal amino alcohol | >99.9% | General literature |

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. Ketoreductases (KREDs) and transaminases are particularly relevant for the synthesis of chiral amino alcohols.

A biocatalytic approach could involve the asymmetric reduction of the prochiral ketone, 3-amino-1-(4-bromophenyl)propan-1-one, using a stereoselective ketoreductase. A wide range of KREDs are commercially available or can be obtained through enzyme evolution techniques to exhibit high activity and selectivity for specific substrates. This would directly yield the enantiopure this compound.

Alternatively, a transaminase could be used in a kinetic resolution of a racemic mixture of the target compound or in an asymmetric synthesis from the corresponding β-hydroxy ketone. In a kinetic resolution, the enzyme would selectively convert one enantiomer to a different compound, leaving the other enantiomer in high purity.

Diastereoselective Synthesis

When a molecule has two or more stereocenters, diastereomers can exist. The synthesis of this compound involves the formation of two stereocenters, leading to the possibility of syn and anti diastereomers. Diastereoselective synthesis aims to produce a single diastereomer preferentially.

Substrate-Controlled Diastereoselection

In substrate-controlled reactions, the existing chirality in the substrate directs the stereochemical outcome of a new stereocenter's formation. For the synthesis of this compound, if one stereocenter is already in place, it can influence the formation of the second.

For example, if a chiral β-amino acid derivative is used as a starting material, the stereocenter at the carbon bearing the amino group is already defined. Subsequent reduction of a carbonyl group to form the hydroxyl group can be influenced by the adjacent stereocenter. The use of bulky reducing agents, for instance, may favor attack from the less sterically hindered face, leading to a specific diastereomer. This is often rationalized using Felkin-Anh or Cram chelation models.

Reagent-Controlled Diastereoselection

In reagent-controlled diastereoselection, the stereochemical outcome is determined by the chiral reagent or catalyst used, regardless of the substrate's existing chirality (or lack thereof).

A powerful example of this is the stereodivergent synthesis of 1,3-amino alcohols, where the choice of catalyst combination can lead to any of the possible stereoisomers. researchgate.net For instance, the reduction of a β-amino ketone can be directed to form either the syn or anti diastereomer by selecting the appropriate chiral catalyst. While specific examples for this compound are not detailed in the literature, this general strategy is highly relevant. The use of different chiral boronates or other chiral reducing agents can provide access to different diastereomers of the final product.

Post-Synthetic Chiral Resolution Techniques for Enantiomer Separation

The production of enantiomerically pure this compound often begins with a racemic or enantiomerically enriched mixture. Post-synthetic resolution is a critical step to isolate the desired single enantiomer from this mixture. These techniques exploit the differential properties of enantiomers in a chiral environment to achieve separation. The primary methods employed for this purpose include chromatographic separation on chiral stationary phases, crystallization of diastereomeric salts, and enzymatic kinetic resolution.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. jiangnan.edu.cn The principle lies in the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

For compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, donor-acceptor (Pirkle) type columns have proven effective. Research has demonstrated successful enantiomeric separation using an (R, R) Whelk-01 chiral column. The separation is optimized by carefully selecting the mobile phase composition. A typical mobile phase might consist of a mixture of a non-polar solvent like n-hexane, a polar modifier such as ethanol (B145695), and additives like trifluoroacetic acid (TFA) and isopropyl amine to improve peak shape and resolution.

The table below summarizes typical chromatographic conditions developed for the separation of a related β-amino acid, illustrating the parameters that would be optimized for this compound.

Table 1: Example HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | (R, R) Whelk-01 (Pirkle type) |

| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine |

| Ratio | 95:5:0.1:0.025 |

| Detector | UV |

| Result | Good resolution (>2.5) between enantiomers |

Data derived from studies on β-amino-β-(4-bromophenyl) propionic acid.

The choice of CSP is crucial, with other phases like protein-based Chiral-HSA (Human serum albumin) also being evaluated, though the Pirkle column was found to be more suitable for this class of compounds. The temperature can also influence the separation, although studies have shown that resolution can remain robust within a range of temperatures (e.g., 25°C ± 5°C).

Diastereomeric Crystallization

Classical resolution via diastereomeric crystallization is a well-established and industrially scalable method for separating enantiomers. researchgate.netrsc.org This technique involves reacting the racemic mixture of this compound, which is a base, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical characteristics, most importantly, different solubilities. researchgate.net This solubility difference allows for their separation by fractional crystallization. ucl.ac.uk One of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions, while the other remains in the mother liquor.

Key factors for a successful diastereomeric resolution include:

A significant difference in solubility between the two diastereomeric salts. researchgate.net

The ability of the diastereomeric salt to form well-defined, stable crystals. researchgate.net

The availability of a high-purity, cost-effective resolving agent. researchgate.net

The ease of recovery of the desired enantiomer and the resolving agent after separation, typically by acid-base treatment. googleapis.com

The efficiency of the separation is highly dependent on the choice of resolving agent and the crystallization solvent. The process is often governed by the ternary phase diagram of the two diastereomers and the solvent. ucl.ac.uk The crystallization time and temperature are critical parameters that must be optimized to achieve high enantiomeric purity and yield. For instance, rapid crystallization under kinetic control can sometimes yield higher enantiomeric excess than allowing the system to reach thermodynamic equilibrium over a longer period. gavinpublishers.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one of the enantiomers in a racemic mixture. nih.gov For a racemic alcohol like this compound, this typically involves an enantioselective acylation (transesterification) reaction.

In this process, the racemic amino alcohol is treated with an acyl donor (e.g., isopropenyl acetate (B1210297) or an ethyl ester) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted.

The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. These two compounds have different chemical and physical properties, allowing for their easy separation using standard techniques like chromatography or extraction. The desired enantiomer can then be isolated, and if necessary, the acylated enantiomer can be hydrolyzed back to the alcohol form.

The success of enzymatic resolution depends on several factors:

Enzyme Selection: Different lipases (e.g., from Candida rugosa or Pseudomonas fluorescens) exhibit different selectivities and reaction rates. nih.govmdpi.com

Acyl Donor: The choice of the acylating agent can influence the reaction efficiency.

Solvent: The reaction is typically carried out in an organic solvent (e.g., toluene (B28343), hexane) which can significantly impact enzyme activity and selectivity. nih.govmdpi.com

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse. nih.gov

The efficiency of this process is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. mdpi.com

Chemical Reactivity and Transformational Chemistry of 3 Amino 1 4 Bromophenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 3-Amino-1-(4-bromophenyl)propan-1-ol is susceptible to a variety of transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation and Reduction Reactions

The primary alcohol moiety can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde, 3-amino-1-(4-bromophenyl)propan-1-one. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, can lead to the formation of the carboxylic acid, 3-amino-3-(4-bromophenyl)propanoic acid.

Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context may refer to the reductive removal of the hydroxyl group. This transformation is typically a more complex process, often requiring initial conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). This would yield 3-amino-1-(4-bromophenyl)propane.

| Reaction Type | Reagent(s) | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 3-Amino-1-(4-bromophenyl)propan-1-one |

| Strong Oxidation | Potassium permanganate (KMnO4) | 3-Amino-3-(4-bromophenyl)propanoic acid |

| Reductive Deoxygenation | 1. TsCl, Pyridine (B92270); 2. LiAlH4 | 3-Amino-1-(4-bromophenyl)propane |

Esterification and Etherification Reactions

Esterification of the primary alcohol can be achieved through various methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with an acyl chloride or anhydride (B1165640) under basic conditions provides a more reactive pathway to the corresponding ester. For substrates sensitive to acidic or basic conditions, the Mitsunobu reaction offers a mild alternative, utilizing triphenylphosphine (B44618) and a dialkyl azodicarboxylate to facilitate ester formation with a carboxylic acid. wikipedia.orgnih.gov

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. francis-press.comchem-station.commasterorganicchemistry.comkhanacademy.org This method is effective for the preparation of a wide range of ethers.

| Reaction | Reagent(s) | Product Type |

| Fischer Esterification | R-COOH, H+ | Ester |

| Acylation | R-COCl, Base | Ester |

| Mitsunobu Reaction | R-COOH, PPh3, DEAD | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | Ether |

This table outlines general methods for esterification and etherification. Specific examples for this compound would require protection of the amine functionality.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution to occur. This is typically achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or mesylate. Once activated, the carbon bearing the leaving group becomes susceptible to attack by various nucleophiles. For benzylic alcohols, such as this compound, SN1-type reactions can be facilitated due to the stabilization of the resulting carbocation by the aromatic ring. However, SN2 reactions are also possible, particularly with less hindered substrates and strong nucleophiles.

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

Acylation and Sulfonylation Reactions

The primary amine can be easily acylated by reaction with acid chlorides or anhydrides to form the corresponding amides. The Schotten-Baumann reaction conditions, which employ an aqueous base to neutralize the HCl byproduct from the reaction with an acid chloride, are commonly used for this transformation. organic-chemistry.orgwikipedia.orglscollege.ac.inresearchgate.netresearchgate.net

Similarly, sulfonylation of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yields a sulfonamide. These reactions are generally high-yielding and provide stable products.

| Reagent | Reaction Conditions | Product |

| Acetyl chloride | Aqueous base (e.g., NaOH) | N-(1-(4-bromophenyl)-3-hydroxypropyl)acetamide |

| p-Toluenesulfonyl chloride | Pyridine | N-(1-(4-bromophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide |

This table provides representative examples of acylation and sulfonylation reactions.

Alkylation and Reductive Amination Reactions

Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled method for introducing an alkyl group is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). This method is highly versatile and allows for the synthesis of a wide range of N-substituted derivatives.

| Carbonyl Compound | Reducing Agent | Product |

| Benzaldehyde | NaBH3CN | 3-(Benzylamino)-1-(4-bromophenyl)propan-1-ol |

| Acetone | NaBH(OAc)3 | 3-(Isopropylamino)-1-(4-bromophenyl)propan-1-ol |

This table illustrates the products of reductive amination with different carbonyl compounds.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The 1,3-aminoalcohol structure of this compound makes it a suitable precursor for the synthesis of saturated nitrogen-containing heterocycles, such as substituted piperidines. These intramolecular cyclization reactions typically require activation of either the amino or the hydroxyl group to facilitate ring closure.

One potential pathway involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or halide). The amine can then act as an intramolecular nucleophile, displacing the leaving group to form the six-membered piperidine (B6355638) ring.

Alternatively, established named reactions can be adapted to synthesize unsaturated or aromatic heterocyclic systems. For instance, if the amine is first acylated, a Bischler-Napieralski-type reaction could be employed. wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.orgresearchgate.net This reaction involves the cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield dihydroisoquinolines, which can be subsequently aromatized. jk-sci.comnrochemistry.comorganic-chemistry.org

Another prominent strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govdepaul.edunih.govmdpi.com While the parent compound is not a β-arylethylamine, synthetic modifications could create a suitable substrate for this powerful C-C bond-forming cyclization, which is widely used in the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.gov

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a biaryl structure. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the amine and alcohol present in the substrate. wikipedia.org A palladium catalyst and a base are essential for the catalytic cycle. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This method allows for the vinylation of the aromatic ring. mdpi.com The reaction is catalyzed by various palladium complexes, including palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov It is a powerful method for synthesizing arylalkynes and requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org

| Reaction | Catalyst (Typical) | Coupling Partner | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Aryl/Vinyl Boronic Acid or Ester | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF, THF/H₂O |

| Heck | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Alkene (e.g., Styrene, Acrylate) | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ + CuI (co-catalyst) | Terminal Alkyne | Et₃N, Diisopropylamine | THF, DMF, Toluene |

Nucleophilic aromatic substitution (SₙAr) typically involves the displacement of a leaving group, such as a halide, by a strong nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgfiveable.me

The phenyl ring of this compound lacks such activating groups. The amino-propanol substituent is not strongly electron-withdrawing. Consequently, the bromine atom is not susceptible to displacement via the SₙAr addition-elimination mechanism under standard conditions. wikipedia.orgscribd.com For substitution to occur on such an unactivated ring, extremely harsh conditions or an alternative mechanism, such as the elimination-addition (benzyne) pathway involving a very strong base, would be necessary. chemistrysteps.comscribd.com

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This transformation typically involves treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. wikipedia.org

A significant challenge in applying this reaction to this compound is the presence of acidic protons on the amine (-NH₂) and alcohol (-OH) groups. These protons would be readily deprotonated by the strongly basic organometallic reagent. This necessitates the use of at least two additional equivalents of the reagent to first deprotonate the heteroatoms before the desired halogen-metal exchange can occur.

Recent methodologies have been developed to perform halogen-metal exchange on substrates bearing acidic protons more efficiently. One such protocol involves the combined use of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), and an alkyllithium reagent, which can prevent issues of intermolecular quenching and allow the exchange to proceed under non-cryogenic conditions. mdpi.comnih.govresearchgate.net Once formed, the resulting aryllithium or arylmagnesium species can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups onto the aromatic ring.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Diverse Nitrogen-Containing Heterocyclic Systems

The inherent functionality of 3-Amino-1-(4-bromophenyl)propan-1-ol, possessing both a primary amine and a hydroxyl group, makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of biologically active compounds and pharmaceuticals.

Through intramolecular cyclization reactions, the amino and hydroxyl groups can participate in the formation of five- and six-membered rings. For instance, activation of the hydroxyl group followed by nucleophilic attack by the amine can lead to the formation of substituted pyrrolidines. researchgate.net Similarly, piperidine (B6355638) rings, another crucial heterocyclic core, can be synthesized from this precursor, often involving a series of protection, activation, and cyclization steps. organic-chemistry.org The reaction conditions for these transformations can be tailored to control the stereochemistry of the resulting heterocyclic system, a critical aspect in the synthesis of chiral drugs.

The bromophenyl moiety further enhances the synthetic utility of the resulting heterocycles. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular frameworks.

Building Block for Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands and organocatalysts, which are instrumental in asymmetric catalysis for the production of enantiomerically pure compounds.

Chiral phosphine (B1218219) ligands, a cornerstone of asymmetric transition-metal catalysis, can be synthesized from this amino alcohol. nih.govrsc.orgnih.govmdpi.comtcichemicals.com The synthesis typically involves the conversion of the amino and hydroxyl groups into phosphorus-containing moieties. These ligands can then be complexed with various transition metals, such as rhodium, palladium, and ruthenium, to create highly effective and stereoselective catalysts for a range of transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.

Furthermore, the amino alcohol scaffold is a common feature in the design of chiral oxazoline-containing ligands. nih.govnih.govbldpharm.comgrafiati.comresearchgate.net These ligands are synthesized by cyclizing N-acylated derivatives of the amino alcohol. The resulting oxazoline (B21484) ring, in conjunction with another coordinating group, can effectively chelate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

In the realm of organocatalysis, which avoids the use of metals, derivatives of this compound can be employed to create catalysts for reactions such as asymmetric aldol (B89426) and Michael additions. nih.govias.ac.inmdpi.com The amine and hydroxyl functionalities can act as hydrogen-bond donors and acceptors, activating the substrates and controlling the stereoselectivity of the reaction.

Intermediate in the Construction of Advanced Amino Alcohol Analogues and Derivatives

This compound serves as a versatile starting point for the synthesis of a variety of more complex amino alcohol analogues and derivatives with potential applications in medicinal chemistry and materials science. The ability to selectively modify the amino, hydroxyl, and aromatic functionalities allows for the creation of a diverse library of compounds.

Diastereoselective synthesis of vicinal amino alcohols, a common structural motif in natural products and pharmaceuticals, can be achieved using this precursor. diva-portal.orgdiva-portal.orgrsc.orgresearchgate.net By carefully choosing reagents and reaction conditions, chemists can control the stereochemistry of newly formed chiral centers relative to the existing one.

Moreover, the transformation of this compound into β-amino acids and their derivatives is a valuable synthetic strategy. illinois.eduorganic-chemistry.orgmmsl.cz These non-proteinogenic amino acids are of significant interest for the development of peptidomimetics with enhanced stability and biological activity.

The following table provides a summary of representative synthetic transformations starting from this compound to generate advanced amino alcohol analogues and derivatives:

| Starting Material | Reaction Type | Product Class | Potential Applications |

|---|---|---|---|

| This compound | Oxidation and Functional Group Interconversion | β-Amino Acids | Peptidomimetics, Pharmaceutical Scaffolds |

| This compound | Diastereoselective Addition Reactions | Vicinal Amino Alcohols | Natural Product Synthesis, Chiral Auxiliaries |

| This compound Derivatives | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Aryl-Substituted Amino Alcohols | Medicinal Chemistry, Materials Science |

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its primary amine functionality, is a suitable component for several important MCRs, most notably the Ugi and Passerini reactions.

In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com this compound can serve as the amine component, leading to the formation of complex peptide-like structures incorporating the chiral amino alcohol backbone. The products of these reactions can be further diversified by leveraging the reactivity of the bromophenyl group and the hydroxyl functionality.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgslideshare.netnih.govresearchgate.net While the primary amine of this compound is not directly involved in the classical Passerini reaction, derivatives of this compound, where the amine is transformed into a different functional group, could potentially participate in related multicomponent processes.

The use of this compound in MCRs provides a rapid and efficient route to libraries of complex molecules with a high degree of structural diversity, which is particularly valuable in the early stages of drug discovery.

Derivatives and Analogues of 3 Amino 1 4 Bromophenyl Propan 1 Ol: Synthesis and Structural Exploration

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 3-Amino-1-(4-bromophenyl)propan-1-ol is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The goal is to systematically alter the molecule's structure to enhance its interaction with biological targets, improve its pharmacokinetic profile, and minimize off-target effects. Key considerations include modifying the molecule's size, shape, lipophilicity, and electronic properties.

The amino and hydroxyl groups are also key pharmacophoric features that can be modified to modulate activity. N-alkylation or N-acylation can alter the basicity and steric bulk around the nitrogen atom, potentially leading to changes in receptor binding or metabolic stability. O-substitution of the hydroxyl group can influence the molecule's hydrogen-bonding capacity and lipophilicity.

Synthesis of N-Substituted Derivatives

The primary amino group of this compound is a prime target for derivatization, allowing for the introduction of a wide array of substituents. Common strategies for the synthesis of N-substituted derivatives include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This can be achieved by reacting the parent compound with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and avoid side reactions. For instance, the synthesis of N-methyl derivatives can be accomplished using methyl iodide and a non-nucleophilic base like potassium carbonate.

N-Acylation: Acyl derivatives can be readily prepared by treating the amino alcohol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups.

Reductive Amination: This powerful method involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkyl derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

| Derivative Type | General Synthetic Method | Reagents |

| N-Alkyl | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) |

| N-Aryl | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base |

| N-Acyl | Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N) |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) |

Synthesis of O-Substituted Derivatives

The hydroxyl group of this compound offers another avenue for structural diversification through O-alkylation and O-acylation. These modifications can significantly impact the compound's polarity, solubility, and metabolic stability.

O-Alkylation (Etherification): The synthesis of O-alkyl derivatives (ethers) can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. It is often necessary to protect the amino group prior to this reaction to prevent N-alkylation.

O-Acylation (Esterification): Ester derivatives are typically synthesized by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often required. The reaction with acyl chlorides or anhydrides is generally more straightforward and can be performed in the presence of a base. As with O-alkylation, protection of the amino group is a key consideration.

| Derivative Type | General Synthetic Method | Reagents |

| O-Alkyl (Ether) | Williamson Ether Synthesis | Alkyl halide, Strong Base (e.g., NaH) |

| O-Acyl (Ester) | Esterification | Carboxylic acid (with catalyst), Acyl chloride, or Anhydride |

| O-Silyl (Silyl Ether) | Silylation | Silyl halide (e.g., TBDMSCl), Base (e.g., Imidazole) |

Modifications to the Phenyl Ring System

Altering the substitution pattern on the phenyl ring is a fundamental strategy for exploring the SAR of this compound analogues. This can involve changing the position of the bromine atom, introducing different halogens, or adding other functional groups such as alkyl, alkoxy, or nitro groups.

The synthesis of these analogues typically starts from a correspondingly substituted propiophenone (B1677668) or benzaldehyde. For example, an analogue with a chlorine atom instead of bromine would be synthesized starting from 4-chloropropiophenone. The introduction of other functional groups can be achieved through standard aromatic substitution reactions on the starting phenyl-containing material.

The electronic properties of the phenyl ring can be systematically tuned through these modifications. For instance, the introduction of an electron-withdrawing group like a nitro group would decrease the electron density of the ring, while an electron-donating group like a methoxy (B1213986) group would increase it. These changes can have a profound effect on the molecule's interaction with its biological target.

| Phenyl Ring Modification | Example Substituent | Potential Synthetic Precursor |

| Halogen Substitution | -Cl, -F, -I | 4-Chloropropiophenone, 4-Fluoropropiophenone |

| Alkyl Substitution | -CH₃, -C₂H₅ | 4-Methylpropiophenone |

| Alkoxy Substitution | -OCH₃ | 4-Methoxypropiophenone |

| Nitro Substitution | -NO₂ | 4-Nitropropiophenone |

Homologation and Chain Extension Studies of the Propanol (B110389) Backbone

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, and other chain extension strategies can be employed to modify the propanol backbone of this compound. These modifications alter the distance and spatial relationship between the phenyl ring and the amino group, which can be critical for biological activity.

A common strategy for homologation is the Arndt-Eistert synthesis. This multi-step process can be adapted to extend the carbon chain of a carboxylic acid precursor to the amino alcohol. For instance, a suitably protected 3-(4-bromophenyl)-3-hydroxypropanoic acid could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then subjected to a Wolff rearrangement in the presence of water to yield the homologated carboxylic acid. Subsequent reduction and amination would provide the desired chain-extended amino alcohol.

Another approach involves the use of the Wittig reaction on a precursor aldehyde to add a carbon unit, followed by further functional group manipulations to introduce the amino and hydroxyl groups at the desired positions. For example, a protected 3-(4-bromophenyl)-3-hydroxypropanal could be reacted with a phosphonium (B103445) ylide to extend the carbon chain, followed by hydroboration-oxidation and amination steps.

The synthesis of butanol and pentanol (B124592) analogues, such as 4-amino-1-(4-bromophenyl)butan-1-ol and 5-amino-1-(4-bromophenyl)pentan-1-ol, would require multi-step synthetic sequences starting from appropriate precursors. For example, the synthesis of the butanol analogue could potentially start from 4-(4-bromophenyl)-4-oxobutanoic acid, which would undergo reduction and amination.

| Homologation/Chain Extension Strategy | Key Reaction | Description |

| Arndt-Eistert Synthesis | Wolff Rearrangement | Converts a carboxylic acid to its next higher homologue. |

| Wittig Reaction | Olefination | Extends a carbon chain by reacting an aldehyde or ketone with a phosphonium ylide. |

| Grignard Reaction | Carbon-Carbon Bond Formation | Reacts an organomagnesium halide with a carbonyl compound to form a new carbon-carbon bond. |

Mechanistic Investigations of Reactions Involving 3 Amino 1 4 Bromophenyl Propan 1 Ol

Elucidation of Reaction Pathways and Intermediates

The reactions of 3-amino-1-(4-bromophenyl)propan-1-ol can proceed through various pathways, often involving key intermediates that dictate the final product distribution. Common reactions include those targeting the amino and hydroxyl groups, such as acylation, oxidation, and cyclization.

N- and O-Acylation: The amino and hydroxyl groups are both nucleophilic and can undergo acylation reactions. The relative reactivity of these two groups is dependent on the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions. The reaction proceeds through a standard nucleophilic acyl substitution mechanism, involving the attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to form the amide product.

Oxidation of the Benzylic Alcohol: The secondary alcohol group can be oxidized to the corresponding ketone, 3-amino-1-(4-bromophenyl)propan-1-one. The mechanism of this transformation depends on the oxidant used. For instance, with chromium-based reagents, the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate, followed by the rate-determining abstraction of the benzylic proton. For metal-catalyzed aerobic oxidations, a variety of mechanisms have been proposed, often involving the formation of metal-alkoxide intermediates. researchgate.netru.nl The presence of electron-donating or withdrawing groups on the aromatic ring can influence the rate of this reaction. researchgate.net

Intramolecular Cyclization: As a 1,3-amino alcohol, this compound is a precursor for the synthesis of six-membered heterocyclic rings, such as tetrahydro-1,3-oxazines. This cyclization is typically acid-catalyzed and involves the condensation of the amino alcohol with an aldehyde or ketone. A plausible mechanism involves the formation of an imine intermediate from the reaction of the amino group with the carbonyl compound, followed by an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon. tandfonline.comacademie-sciences.fr Alternatively, under certain catalytic conditions, intramolecular cyclization can occur via a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to a carbonyl compound, which then undergoes condensation with the amine and subsequent hydrogenation to form a cyclic amine. rsc.orgrsc.org

Table 7.1.1: Plausible Intermediates in Reactions of this compound

| Reaction Type | Key Intermediate(s) |

|---|---|

| N-Acylation | Tetrahedral Intermediate |

| Oxidation (CrO₃) | Chromate Ester |

| Cyclization (with Aldehyde) | Imine/Iminium Ion |

| Catalytic Cyclization | Carbonyl Compound, Imine |

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions involving this compound is essential for predicting reaction outcomes and optimizing conditions. While specific computational studies on this exact molecule are scarce, analogies can be drawn from studies on similar structures.

For the oxidation of the benzylic alcohol, computational studies on related systems suggest that the rate-determining step is often the cleavage of the C-H bond at the carbinol carbon. acs.org The transition state for this step would involve an elongated C-H bond and partial charge development on the benzylic carbon. The energy barrier for this step is influenced by the electronic nature of the substituent on the phenyl ring.

In the case of nucleophilic substitution at the benzylic carbon (e.g., after conversion of the hydroxyl group to a better leaving group), the reaction could proceed through either an SN1 or SN2 mechanism. Given the secondary benzylic position, both pathways are plausible. An SN1 pathway would involve the formation of a relatively stable benzylic carbocation intermediate. The stability of this carbocation would be influenced by the para-bromo substituent. An SN2 pathway would proceed through a single pentacoordinate transition state. Computational modeling could predict the relative energies of these two pathways.

For cyclization reactions, the transition state for the ring-closing step would involve the approach of the hydroxyl oxygen to the iminium carbon. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction if chiral centers are involved.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters. For reactions involving this compound, several key transformations can be analyzed kinetically.

Nucleophilic Substitution: Kinetic studies on the nucleophilic substitution reactions of related phenacyl bromides have been conducted. These reactions generally follow second-order kinetics, being first order in both the substrate and the nucleophile. researchgate.net The rate of reaction is sensitive to the nature of the nucleophile and the substituents on the aromatic ring.

Table 7.3.1: Representative Kinetic Data for Analogous Reactions

| Reaction Type | Substrate | Nucleophile/Reagent | Solvent | Rate Law | Ref. |

|---|---|---|---|---|---|

| Esterification | 2-Propanol | Acetic Acid | None | Second-order | researchgate.net |

| Nucleophilic Substitution | Phenacyl Bromide | Thiophenol | Methanol (B129727) | Second-order | researchgate.net |

Influence of Substituents and Reaction Conditions on Reaction Mechanisms

The bromo substituent at the para position of the phenyl ring, as well as the reaction conditions, play a significant role in influencing the reaction mechanisms.

For reactions where a positive charge develops in the transition state at or near the benzylic position (e.g., SN1 reaction of the corresponding alcohol derivative or electrophilic aromatic substitution), the electron-withdrawing nature of bromine would be expected to slow down the reaction, leading to a negative ρ value.

For reactions where a negative charge develops in the transition state (e.g., nucleophilic attack on the carbonyl group of the oxidized product), the bromo group would be expected to stabilize the transition state and accelerate the reaction, resulting in a positive ρ value.

Influence of Reaction Conditions:

Solvent: The choice of solvent can have a profound effect on the reaction mechanism. Polar protic solvents can stabilize charged intermediates and transition states, favoring SN1-type reactions. Aprotic solvents, on the other hand, may favor SN2 reactions.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, it can also influence the selectivity of a reaction if there are competing pathways with different activation energies.

Catalyst: The presence of a catalyst can open up new reaction pathways with lower activation energies. For example, acid or base catalysis is common in reactions involving the amino and hydroxyl groups. The use of transition metal catalysts can enable reactions that are otherwise not feasible, such as certain C-N and C-O bond-forming reactions. researchgate.netmit.edu

Advanced Spectroscopic and Structural Characterization Studies in Academic Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton.

For 3-Amino-1-(4-bromophenyl)propan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.2-7.5 ppm) due to the strong deshielding effect of the aromatic system and the bromine atom. The proton attached to the chiral carbon (CH-OH), the benzylic proton, would resonate as a multiplet, with its chemical shift influenced by the adjacent hydroxyl and phenyl groups. The methylene (B1212753) protons (CH₂) adjacent to the amino and the benzylic carbon would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The protons of the amino (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can vary with solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon atoms of the bromophenyl ring would have characteristic shifts, with the carbon atom bonded to the bromine (C-Br) showing a distinct upfield shift compared to the other aromatic carbons. The chiral carbon (C-OH) would resonate in the typical range for alcohol-bearing carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 (CH-OH) | ~4.8-5.0 | dd | ~70-75 |

| C2 (CH₂) | ~1.8-2.1 | m | ~38-42 |

| C3 (CH₂-NH₂) | ~2.9-3.1 | t | ~40-45 |

| C4 (Ar-C) | - | - | ~142-145 |

| C5/C9 (Ar-CH) | ~7.2-7.3 | d | ~127-130 |

| C6/C8 (Ar-CH) | ~7.4-7.5 | d | ~131-133 |

| C7 (Ar-C-Br) | - | - | ~120-123 |

| OH | Variable (broad) | s | - |

| NH₂ | Variable (broad) | s | - |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound can be readily generated. The presence of bromine provides a characteristic isotopic signature, with two major peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes), which greatly aids in the identification of bromine-containing fragments.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal key structural information.

Expected fragmentation pathways for protonated this compound include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at [M+H-18]⁺.

Loss of Ammonia (B1221849) (NH₃): A characteristic loss from the primary amine, resulting in a fragment at [M+H-17]⁺.

Benzylic Cleavage: Cleavage of the C1-C2 bond can generate a stable benzylic cation containing the bromophenyl ring and the hydroxyl group.

Cleavage adjacent to the amine: Scission of the C2-C3 bond can also occur.

Isotopic labeling studies, where specific hydrogen atoms are replaced with deuterium (B1214612) (D), are instrumental in verifying these proposed fragmentation mechanisms. For instance, labeling the hydroxyl and amino protons (OH, NH₂) would show an increased mass for the parent ion and confirm the loss of H₂O and NH₃ by observing the loss of HDO and NH₂D, respectively.

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS

| Ion | Formula | Predicted m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₃BrNO]⁺ | 230.0 / 232.0 | Protonated Molecule |

| [M+H-H₂O]⁺ | [C₉H₁₁BrN]⁺ | 212.0 / 214.0 | Loss of water |

| [M+H-NH₃]⁺ | [C₉H₁₀BrO]⁺ | 213.0 / 215.0 | Loss of ammonia |

| [C₇H₇BrO]⁺ | [C₇H₇BrO]⁺ | 186.0 / 188.0 | Benzylic cleavage (C1-C2) |

X-Ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and configuration.

For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity of the atoms and determine the relative arrangement of the substituents around the chiral center. Furthermore, the analysis reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. The hydroxyl and amino groups are strong hydrogen bond donors and acceptors, and it is expected that they would form an extensive network of intermolecular hydrogen bonds, influencing the crystal's stability and physical properties.

While a crystal structure for this compound is not publicly available, data from closely related structures, such as co-crystals of the chloro-analog, demonstrate the power of this technique. Such studies show how amino alcohols form hydrogen-bonded dimers and other supramolecular assemblies.

Table 3: Example Crystallographic Data Obtainable from X-Ray Analysis Note: This table presents the type of data obtained from a crystallographic experiment and does not represent actual data for the title compound.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles (α, β, γ). | a = 8.7 Å, b = 10.0 Å, c = 11.1 Å, β = 98° |

| Volume (V) | The volume of the unit cell. | 955 ų |

| Z | The number of molecules per unit cell. | 4 |

| Bond Length (e.g., C-O) | The distance between two bonded atoms. | 1.425 Å |

| Bond Angle (e.g., O-C1-C2) | The angle between three connected atoms. | 110.5° |

| Hydrogen Bond (e.g., O-H···N) | Distance and angle of intermolecular H-bonds. | 2.85 Å, 175° |

Circular Dichroism (CD) Spectroscopy for Chiral Compound Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration (R or S) of a chiral center.

The compound this compound possesses a chiral center at the C1 carbon. The bromophenyl group serves as an effective chromophore, which is essential for a measurable CD signal. The interaction of this chromophore with the chiral center results in a unique CD spectrum, with positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions.

The absolute configuration is typically assigned by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). Time-dependent density functional theory (TDDFT) is a common computational method used for this purpose. nih.gov If the signs and shapes of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the sample is assigned the R configuration. Conversely, if the experimental spectrum is a mirror image of the calculated one, the S configuration is assigned.

Table 4: Representative Data from a CD Spectroscopy Experiment

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|

| ~270 nm | Positive or Negative | π → π* transition of the phenyl ring |

| ~220 nm | Positive or Negative | π → π* transition of the phenyl ring |

Vibrational Spectroscopy (FT-IR, Raman) for In-depth Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, which appears as a band in the spectrum.

For this compound, FT-IR and Raman spectra would display characteristic bands confirming its structure:

O-H Stretch: A broad and strong band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the alcohol's hydroxyl group, with the broadening indicative of hydrogen bonding. libretexts.org

N-H Stretch: Primary amines show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O single bond of the alcohol is expected in the 1050-1200 cm⁻¹ range.

C-Br Stretch: The C-Br stretch typically appears in the far-infrared region, around 500-600 cm⁻¹.

These techniques are particularly sensitive to hydrogen bonding. In the pure liquid or solid state, intermolecular hydrogen bonding between OH and NH₂ groups causes a significant broadening and red-shift (shift to lower frequency) of the corresponding stretching bands compared to the sharp, higher-frequency bands observed for the free, non-hydrogen-bonded groups in a dilute solution in a non-polar solvent. nih.gov This allows for detailed studies of intermolecular associations.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity/Shape |

|---|---|---|---|

| N-H stretch | -NH₂ | 3300-3500 | Medium, two bands |

| O-H stretch | -OH | 3200-3600 | Strong, broad |

| Aromatic C-H stretch | Ar-H | 3010-3100 | Medium to weak |

| Aliphatic C-H stretch | -CH₂- | 2850-2960 | Medium to strong |

| Aromatic C=C stretch | Ar C=C | 1450-1600 | Medium to weak, multiple bands |

| C-O stretch | -CH-OH | 1050-1200 | Strong |

| C-Br stretch | Ar-Br | 500-600 | Medium to strong |

Computational Chemistry and Theoretical Studies of 3 Amino 1 4 Bromophenyl Propan 1 Ol

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule such as 3-Amino-1-(4-bromophenyl)propan-1-ol, with several rotatable single bonds, numerous conformers can exist. The relative stability of these conformers is determined by their potential energy.